molecular formula C12H8OS B166618 Phenoxathiin CAS No. 262-20-4

Phenoxathiin

Cat. No. B166618
CAS RN: 262-20-4
M. Wt: 200.26 g/mol
InChI Key: GJSGGHOYGKMUPT-UHFFFAOYSA-N
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Description

Phenoxathiin, also known as dibenzooxathiane, is a heterocyclic compound with the molecular formula C12H8OS . It has a molecular weight of 200.25632 g/mol . Diphenyl ether is a starting material in the production of phenoxathiin via the Ferrario reaction . Phenoxathiin is used in polyamide and polyimide production .


Synthesis Analysis

Phenoxathiins are synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by the Lewis acid, iron (III) triflimide, and the Lewis base, bis(4-methoxyphenyl)sulfane . In the second step, the thioarylated products are converted to a series of phenoxathiins using a copper-mediated, Ullmann-type, C–O bond-forming cyclization reaction .


Molecular Structure Analysis

Phenoxathiin has a molecular formula of C12H8OS . It has an average mass of 200.256 Da and a monoisotopic mass of 200.029587 Da .


Chemical Reactions Analysis

Phenoxathiins are synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by the Lewis acid, iron (III) triflimide, and the Lewis base, bis(4-methoxyphenyl)sulfane . In the second step, the thioarylated products are converted to a series of phenoxathiins using a copper-mediated, Ullmann-type, C–O bond-forming cyclization reaction .


Physical And Chemical Properties Analysis

Phenoxathiin has a density of 1.3±0.1 g/cm3, a boiling point of 312.4±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.1±3.0 kJ/mol, and it has a flash point of 142.7±19.6 °C . The index of refraction is 1.677, and the molar refractivity is 59.0±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • Catalytic Synthesis Applications : Phenoxathiin derivatives are used in fluorescent materials, antifungal activities, and as selective inhibitors. A study by Liu et al. (2019) highlighted the efficient synthesis of these derivatives using copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2).

  • Pharmaceutical and Material Science Applications : Dodds and Sutherland (2022) explored a two-step synthesis of phenoxathiins from phenols, highlighting their importance in pharmaceuticals and material science. Their study, published in Organic & Biomolecular Chemistry, emphasizes phenoxathiins' role as a core component in numerous active agents and materials (Dodds & Sutherland, 2022).

  • Computational and Theoretical Studies : The theoretical aspects of phenoxathiin have been explored by Wei et al. (2008), who studied the thermodynamic properties of Polychlorinated Phenoxathiins (PCPTs) using computational methods (Wei et al., 2008).

  • Efficient Synthesis Methods : Hu et al. (2013) developed an efficient method for synthesizing phenoxathiin derivatives under transition-metal-free conditions, which is significant for practical applications in various fields (Hu et al., 2013).

  • Organic Phosphorescence Materials : The impact of boronic ester substitution on phenoxathiine-based derivatives was investigated by Li et al. (2019), revealing improved phosphorescence quantum efficiency, vital for organic phosphorescence materials (Li et al., 2019).

  • Chemical Structure Analysis : El-Karim (2005) conducted a study on the structure of phenoxathiin and its derivatives, providing insights into the effect of including electronegative nitrogen atoms in phenoxathiin's arene rings (El-Karim, 2005).

  • Molecular Structures and Applications : Onoabedje et al. (2019) provided a review of the transformative stages in the synthesis of phenoxathiin scaffolds, highlighting their evolving applications in medicine, organo-electronics, and material sciences (Onoabedje et al., 2019).

Safety And Hazards

Phenoxathiin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of accidental release, it is recommended to sweep up and shovel the substance, and keep it in suitable, closed containers for disposal .

Future Directions

Phenoxathiins are an important class of sulfur-containing heterocycle, found as the core component in numerous pharmaceutically active agents and materials . Despite this importance, there are relatively few methods for the synthesis of these heterocycles that avoid complex starting materials, harsh conditions, or precious transition metals . The synthetic utility of this two-step approach for the preparation of biologically relevant phenoxathiins was demonstrated using natural product-based phenols .

properties

IUPAC Name

phenoxathiine
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InChI

InChI=1S/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H
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InChI Key

GJSGGHOYGKMUPT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3S2
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Molecular Formula

C12H8OS
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DSSTOX Substance ID

DTXSID4024937
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Molecular Weight

200.26 g/mol
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Physical Description

Yellowish-white solid. (NTP, 1992)
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Boiling Point

592 °F at 745 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Product Name

Phenoxathiin

CAS RN

262-20-4
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Melting Point

138 to 140 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

2-cyanophenoxathiin (2.25g), sodium azide (0.68g) ammonium chloride (0.59g) and dimethylformamide (30 ml.) were heated for 9 hours at 130° C. The solution was poured onto ice and 2 Normal sodium hydroxide solution, and extracted with chloroform. The aqueous phase was acidified with concentrated hydrochloric acid. The solid was filtered, washed and dried to give 2-5-tetrazolyl)phenoxathiin m.p. 210°-2° C. Recrystallisation from glacial acetic acid raised the melting point to 220°-1° C.
Name
2-cyanophenoxathiin
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
S Ionescu, D Gavriliu, O Maior, M Hillebrand - Journal of Photochemistry …, 1999 - Elsevier
… in the phenoxathiin class we found that, in spite of the emission properties of the parent heterocycle, some phenoxathiin … properties of the substitution in the position 3 of phenoxathiin. …
Number of citations: 27 www.sciencedirect.com
AC RĂDUŢIU, I Baciu, MT CĂPROIU… - Revue Roumaine de …, 2006 - revroum.lew.ro
… 2) with 2(α-bromoacetyl)-phenoxathiin 2, in presence of crown ethers suitable for the cation in the aroxide anion. All phenols 1a–g are biologically active compounds, being either …
Number of citations: 6 revroum.lew.ro
M Feigel - Journal of the American Chemical Society, 1986 - ACS Publications
… It is possible to “invert” the phenoxathiin part in 4A without significant change in the energy … both conformations 4A,B if fast inversion of the phenoxathiin part is assumed.8 ***More …
Number of citations: 126 pubs.acs.org
H Gilman, SH Eidt - Journal of the American Chemical Society, 1956 - ACS Publications
Phenoxathiin and phenoxathiin-10-dioxide are exceptionally susceptible … phenoxathiin and w-butyllithium yields 1, 6-and 4, 6-dilithiophenoxathiin. Under milder conditions phenoxathiin-…
Number of citations: 20 pubs.acs.org
AA Mohamad, SM AL-Araji - Al-Nahrain Journal of Science, 2014 - iasj.net
… The aim of the present work is synthesis of new phenoxathiin derivatives. The 2-(oxoalken1-yl) phenoxathiin derivatives (3a-3j) obtained from the reaction 2-acetylphenoxathiin with …
Number of citations: 1 www.iasj.net
SY Lee, C Adachi, T Yasuda - Advanced Materials, 2016 - Wiley Online Library
High-efficiency blue thermally activated delayed fluorescence (TADF) molecules, consisting of phenoxaphosphine oxide and phenoxathiin dioxide as acceptor units and 9, 9-…
Number of citations: 191 onlinelibrary.wiley.com
HJ Shine, BK Bandlish, SR Mani… - The Journal of Organic …, 1979 - ACS Publications
Thianthrene and phenoxathiin cation radical perchlorates have been found to form adducts with a number of alkenes and alkynes in excellent yield. Alkanedisulfonium diperchlorates …
Number of citations: 44 pubs.acs.org
SR Mani, HJ Shine - The Journal of Organic Chemistry, 1975 - ACS Publications
… Oxidation of phenoxathiin in carbon … crystalline phenoxathiin cation radical perchlorate (1) quite easily, with close to 100% cation radical content, by controlled oxidation of phenoxathiin …
Number of citations: 35 pubs.acs.org
N Liu, F Chao, Y Huang, Y Wang, X Meng, L Wang… - Tetrahedron …, 2019 - Elsevier
Phenoxathiin and its derivatives have attracted a great deal of interest due to their unique chemical and physical properties and their applications in fluorescent materials, antifungal …
Number of citations: 17 www.sciencedirect.com
HJ Shine, RJ Small - The Journal of Organic Chemistry, 1965 - ACS Publications
The reactions of phenoxathiin (I) and phenoxathiin 5-oxide (III… acid III is converted to the phenoxathiin cation radical (II). … with protonated III (IV) and the phenoxathiin dication (VI); that the …
Number of citations: 23 pubs.acs.org

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